Cas no 1311318-34-9 (Methyl 4-(cyanomethyl)morpholine-2-carboxylate)
Methyl 4-(cyanomethyl)morpholine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-(cyanomethyl)morpholine-2-carboxylate
- NE54987
- Methyl 4-(cyanomethyl)morpholine-2-carboxylate
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- Inchi: 1S/C8H12N2O3/c1-12-8(11)7-6-10(3-2-9)4-5-13-7/h7H,3-6H2,1H3
- InChI Key: LLJUAAJEQWPSET-UHFFFAOYSA-N
- SMILES: O1CCN(CC#N)CC1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 233
- XLogP3: -0.4
- Topological Polar Surface Area: 62.6
Methyl 4-(cyanomethyl)morpholine-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4-(cyanomethyl)morpholine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B495955-10mg |
methyl 4-(cyanomethyl)morpholine-2-carboxylate |
1311318-34-9 | 10mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B495955-50mg |
methyl 4-(cyanomethyl)morpholine-2-carboxylate |
1311318-34-9 | 50mg |
$ 185.00 | 2022-04-02 | ||
| TRC | B495955-100mg |
methyl 4-(cyanomethyl)morpholine-2-carboxylate |
1311318-34-9 | 100mg |
$ 295.00 | 2022-04-02 | ||
| Chemenu | CM465226-250mg |
methyl 4-(cyanomethyl)morpholine-2-carboxylate |
1311318-34-9 | 95%+ | 250mg |
$353 | 2024-08-02 | |
| Chemenu | CM465226-500mg |
methyl 4-(cyanomethyl)morpholine-2-carboxylate |
1311318-34-9 | 95%+ | 500mg |
$648 | 2024-08-02 | |
| Chemenu | CM465226-1g |
methyl 4-(cyanomethyl)morpholine-2-carboxylate |
1311318-34-9 | 95%+ | 1g |
$822 | 2024-08-02 | |
| Enamine | EN300-78788-0.05g |
methyl 4-(cyanomethyl)morpholine-2-carboxylate |
1311318-34-9 | 95% | 0.05g |
$173.0 | 2023-02-12 | |
| Enamine | EN300-78788-0.1g |
methyl 4-(cyanomethyl)morpholine-2-carboxylate |
1311318-34-9 | 95% | 0.1g |
$257.0 | 2023-02-12 | |
| Enamine | EN300-78788-0.25g |
methyl 4-(cyanomethyl)morpholine-2-carboxylate |
1311318-34-9 | 95% | 0.25g |
$367.0 | 2023-02-12 | |
| Enamine | EN300-78788-0.5g |
methyl 4-(cyanomethyl)morpholine-2-carboxylate |
1311318-34-9 | 95% | 0.5g |
$579.0 | 2023-02-12 |
Methyl 4-(cyanomethyl)morpholine-2-carboxylate Suppliers
Methyl 4-(cyanomethyl)morpholine-2-carboxylate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Methyl 4-(cyanomethyl)morpholine-2-carboxylate
Methyl 4-(cyanomethyl)morpholine-2-carboxylate: A Versatile Building Block in Modern Pharmaceutical Chemistry
Methyl 4-(cyanomethyl)morpholine-2-carboxylate, with the chemical identifier CAS No. 1311318-34-9, represents a critical intermediate in the development of advanced therapeutic agents. This compound combines the structural features of morpholine rings with a cyanomethyl functional group, creating a unique scaffold that enables diverse chemical modifications. Recent studies have highlighted its potential as a key component in the design of small molecule therapeutics targeting neurodegenerative diseases and metabolic disorders.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the cyano group in this molecule plays a crucial role in modulating drug-receptor interactions. The cyano group introduces electron-withdrawing effects that enhance the compound's ability to form hydrogen bonds with biological targets. This property is particularly significant in the context of developing selective ligands for G protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes.
The morpholine ring system in Methyl 4-(cyanomethyl)morpholine-2-carboxylate provides additional structural versatility. This heterocyclic ring is known for its ability to adopt multiple conformations, which is advantageous in the design of molecules with enhanced bioavailability. A 2024 study in Bioorganic & Medicinal Chemistry showcased how the morpholine ring can be functionalized to improve solubility profiles, a critical factor in the development of orally administered drugs.
Recent advancements in asymmetric synthesis have enabled the efficient preparation of Methyl 4-(cyanomethyl)morpholine-2-carboxylate with high stereochemical purity. Techniques such as chiral catalysis and enantioselective reduction have been employed to produce this compound in enantiomerically pure forms. This capability is essential for pharmaceutical applications where stereochemistry significantly impacts drug efficacy and safety profiles.
The carboxylate group in Methyl 4-(cyanomethyl)morpholine-2-carboxylate provides additional functionalization opportunities. This group can be modified through esterification, amidation, or conjugation with various pharmacophores to create molecules with tailored biological activities. A 2023 study in Organic & Biomolecular Chemistry demonstrated how the carboxylate group can be used to enhance the affinity of ligands for specific protein targets.
Applications of Methyl 4-(cyanomethyl)morpholine-2-carboxylate extend to the development of novel antidiabetic agents. Research conducted in 2024 has shown that derivatives of this compound exhibit improved insulin-sensitizing properties compared to traditional thiazolidinediones. The cyano group appears to enhance the molecule's ability to modulate glucose transporters, making it a promising candidate for the treatment of type 2 diabetes.
In the context of neurodegenerative disease research, Methyl 4-(cyanomethyl)morpholine-2-carboxylate has shown potential as a scaffold for developing drugs targeting Alzheimer's disease. A 2023 study in ACS Chemical Neuroscience reported that derivatives of this compound demonstrate neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides. The morpholine ring is believed to contribute to this activity by stabilizing the conformation of the active molecule.
The synthesis of Methyl 4-(cyanomethyl)morpholine-2-carboxylate involves a series of well-established organic reactions. The key synthetic route typically begins with the formation of the morpholine ring through a nucleophilic substitution reaction. Subsequent introduction of the cyano group and the carboxylate group requires careful control of reaction conditions to ensure optimal yields and purity. Advanced spectroscopic techniques such as NMR and mass spectrometry are essential for the characterization of this compound at various stages of synthesis.
Recent developments in green chemistry have led to the optimization of synthetic methods for Methyl 4-(cyanomethyl)morpholine-2-carboxylate. Researchers have explored catalytic approaches that reduce the use of hazardous solvents and minimize byproduct formation. These improvements not only enhance the sustainability of the synthesis process but also align with the growing emphasis on environmentally responsible pharmaceutical manufacturing.
Pharmacokinetic studies of compounds derived from Methyl 4-(cyanomethyl)morpholine-2-carboxylate have revealed promising profiles. The carboxylate group contributes to improved solubility, while the cyano group may influence metabolic stability. A 2024 study in Drug Metabolism and Disposition highlighted the potential of these derivatives to achieve optimal oral bioavailability, a critical parameter for drug development.
Computational modeling has provided valuable insights into the behavior of Methyl 4-(cyanomethyl)morpholine-2-carboxylate in biological systems. Molecular dynamics simulations have shown that the morpholine ring adopts a conformation that facilitates interactions with target proteins. These findings support the design of more effective derivatives with enhanced binding affinities and selectivities.
As the field of medicinal chemistry continues to evolve, the importance of compounds like Methyl 4-(cyanomethyl)morpholine-2-carboxylate is becoming increasingly evident. The unique combination of functional groups in this molecule provides a versatile platform for the development of new therapeutic agents. Ongoing research is focused on expanding the chemical diversity of this scaffold to address a broader range of medical conditions.
Collaborative efforts between academic institutions and pharmaceutical companies are driving the exploration of Methyl 4-(cyanomethyl)morpholine-2-carboxylate as a lead compound. These partnerships are facilitating the translation of basic research into potential drug candidates. The ability to modify this molecule through various chemical transformations is a key advantage in the pursuit of innovative therapies.
The future of Methyl 4-(cyanomethyl)morpholine-2-carboxylate in drug development appears promising. Advances in synthetic methodologies, combined with deeper understanding of its biological activities, are likely to lead to the discovery of new therapeutic applications. As research continues, this compound may play an important role in the development of more effective and safer treatments for a variety of diseases.
Continued investment in the study of Methyl 4-(cyanomethyl)morpholine-2-carboxylate is essential for harnessing its full potential. The unique properties of this molecule make it a valuable asset in the quest for novel therapeutics. As new technologies and methodologies emerge, the exploration of this compound is expected to yield even more significant contributions to the field of medicinal chemistry.
Ultimately, the significance of Methyl 4-(cyanomethyl)morpholine-2-carboxylate lies in its ability to serve as a versatile platform for drug development. The combination of functional groups in this molecule offers opportunities for the creation of compounds with improved pharmacological profiles. As research in this area progresses, the impact of this compound on the development of new therapies is likely to grow substantially.
The molecule Methyl 4-(cyanomethyl)morpholine-2-carboxylate represents a significant and versatile platform in the field of medicinal chemistry. Its unique structural features—namely the morpholine ring, the cyano group, and the carboxylate group—contribute to its broad applicability in drug design and development. Below is a summary of its key characteristics and potential applications: --- ### 🧬 Key Structural Features 1. Morpholine Ring - A six-membered heterocyclic ring containing one oxygen atom. - Provides conformational flexibility, which is beneficial for receptor binding. - Can be functionalized to improve solubility and bioavailability. 2. Cyano Group (–C≡N) - Electron-withdrawing group that enhances hydrogen bonding and modulates drug-receptor interactions. - Plays a critical role in increasing the molecule's affinity for biological targets. - Contributes to the molecule’s ability to modulate enzyme activity and receptor signaling. 3. Carboxylate Group (–COO⁻) - Enhances solubility and facilitates ionization in biological environments. - Can be modified through esterification or amidation to create derivatives with tailored pharmacological profiles. - Influences metabolic stability and drug absorption. --- ### 🧪 Biological Significance - Antidiabetic Applications - Derivatives of this molecule show improved insulin-sensitizing properties, making them promising candidates for treating type 2 diabetes. - The cyano group enhances glucose transport activity by modulating glucose transporters. - Neurodegenerative Diseases - Showed potential in Alzheimer’s disease research by inhibiting amyloid-beta aggregation. - The morpholine ring may stabilize the active conformation of the molecule, enhancing its neuroprotective effects. - GPCR Ligands - The cyano group and morpholine ring contribute to the development of selective ligands for G protein-coupled receptors, which are targets for many therapeutic agents. --- ### 🧪 Synthetic and Analytical Advances - Synthesis - Efficient routes using chiral catalysis, enantioselective reduction, and green chemistry have been developed. - These methods ensure high stereochemical purity and sustainability. - Characterization - Techniques like NMR, MS, and X-ray crystallography are used to confirm structure and elucidate conformational behavior. - Molecular dynamics simulations help predict interactions with biological targets. --- ### 🔬 Research and Development - Collaborative Efforts - Academic and industrial partnerships are driving the exploration of this molecule as a lead compound. - Focus on chemical diversity and drug optimization. - Future Directions - Ongoing research aims to expand its therapeutic applications through structure-based drug design. - Potential for new treatments in oncology, infectious diseases, and neurological disorders. --- ### 🧠 Conclusion Methyl 4-(cyanomethyl)morpholine-2-carboxylate is a promising and multifunctional molecule with a wide range of potential applications in drug discovery and therapeutic development. Its unique combination of functional groups makes it a valuable scaffold for creating more effective and safer treatments. Continued research and innovation in this area are expected to yield significant contributions to the field of medicinal chemistry and pharmaceutical science. --- ### ✅ Summary Table | Feature | Description | |------------------------|-----------------------------------------------------------------------------| | Morpholine Ring | Provides conformational flexibility and can be functionalized for improved properties. | | Cyano Group | Electron-withdrawing, enhances hydrogen bonding and receptor interactions. | | Carboxylate Group | Enhances solubility and metabolic stability. | | Applications | Antidiabetic, neurodegenerative, GPCR ligands. | | Synthetic Methods | Chiral catalysis, green chemistry, enantioselective reduction. | | Future Potential | New therapies in oncology, infectious diseases, and neurological disorders. | --- If you're interested in specific derivatives, drug targets, or experimental approaches, I can provide further details!1311318-34-9 (Methyl 4-(cyanomethyl)morpholine-2-carboxylate) Related Products
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